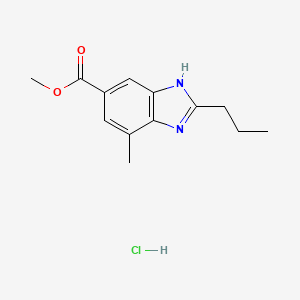

methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride

Description

Historical Context and Discovery

The development of methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride emerged from the broader historical evolution of benzimidazole chemistry, which began gaining prominence in pharmaceutical research during the late twentieth century. The compound's discovery can be traced to synthetic efforts aimed at developing efficient routes to benzimidazole-based pharmaceuticals, particularly angiotensin receptor blockers. The initial synthesis protocols were established through systematic exploration of benzimidazole carboxylate derivatives, with researchers recognizing the potential of this specific substitution pattern for pharmaceutical applications.

The compound gained particular attention through its role as an intermediate in the synthesis of telmisartan, an angiotensin II receptor blocker, which positioned it as a valuable synthetic target. Early synthetic approaches focused on developing efficient methods for constructing the benzimidazole core while maintaining the specific substitution pattern required for subsequent transformations. The hydrochloride salt formation was identified as a critical step for improving the compound's handling properties and synthetic utility.

Historical patent literature reveals that the compound's synthesis has been subject to continuous optimization, with various research groups developing improved methods for its preparation. These developments reflect the ongoing interest in benzimidazole chemistry and the specific value of this compound in pharmaceutical synthesis. The evolution of synthetic methodologies has demonstrated the compound's importance in the broader context of heterocyclic chemistry development.

Nomenclature and Classification

This compound is systematically classified under multiple nomenclature systems, reflecting its complex structural features and chemical properties. The compound is registered with Chemical Abstracts Service number 1706432-31-6, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes "methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate hydrochloride," reflecting different numbering conventions within the benzimidazole ring system.

The molecular formula C₁₃H₁₇ClN₂O₂ indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, with a molecular weight of 268.74 grams per mole. The compound belongs to the broader class of benzimidazole carboxylates, specifically featuring a methyl ester functionality at the carboxylic acid position. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt complex that enhances the compound's stability and solubility characteristics.

Classification within chemical databases includes categorization as a heterocyclic compound, specifically a fused bicyclic system containing both benzene and imidazole rings. The substitution pattern places it within the subfamily of 2-alkyl-4-methyl benzimidazole derivatives, which represents an important class of compounds in pharmaceutical chemistry. The ester functionality further classifies it as a carboxylate derivative, distinguishing it from the corresponding carboxylic acid and other functional group variants.

Position in the Benzodiazole Research Landscape

Within the contemporary benzodiazole research landscape, this compound occupies a strategically important position as both a synthetic intermediate and a research tool for understanding structure-activity relationships. The compound's structural features align with key pharmacophoric elements identified in benzimidazole-based pharmaceuticals, making it a valuable reference compound for medicinal chemistry research. Its role extends beyond simple synthetic utility to encompass broader applications in heterocyclic chemistry methodology development.

Research applications of the compound include its use in studying benzimidazole reactivity patterns, particularly in cyclization reactions and functional group transformations. The specific substitution pattern has proven valuable for investigating electronic effects within the benzimidazole system, contributing to fundamental understanding of how substituents influence reactivity and biological activity. Studies have demonstrated the compound's utility in developing new synthetic methodologies for benzimidazole construction and modification.

The compound's position in pharmaceutical intermediate chemistry has established it as a benchmark for evaluating synthetic efficiency and scalability in drug manufacturing processes. Research groups have utilized this compound to develop improved synthetic routes, optimize reaction conditions, and establish new methodologies for benzimidazole synthesis. The availability of multiple synthetic approaches to this compound has facilitated comparative studies of different methodological approaches and their relative merits.

Contemporary research has expanded the compound's applications to include materials science applications, where benzimidazole derivatives are being investigated for their potential in polymer chemistry and advanced materials development. The compound's structural stability and reactivity profile make it suitable for incorporation into polymer backbones and as a building block for functional materials. This expanding scope of applications reflects the growing recognition of benzimidazole derivatives as versatile chemical platforms.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its immediate synthetic applications, encompassing fundamental contributions to understanding benzimidazole reactivity and the development of new synthetic methodologies. The compound serves as an exemplary model for studying the effects of electronic and steric factors on heterocyclic reactivity, providing insights that inform broader heterocyclic chemistry principles. Its structural complexity, combining aromatic, heterocyclic, and aliphatic elements, makes it an ideal system for investigating multifaceted chemical transformations.

Research utilizing this compound has contributed significantly to understanding benzimidazole substitution chemistry, particularly the influence of alkyl substituents on ring reactivity and stability. Studies have demonstrated how the propyl and methyl substituents affect electronic distribution within the heterocyclic system, influencing both electrophilic and nucleophilic reactivity patterns. These investigations have provided valuable data for predictive models of benzimidazole behavior in various chemical environments.

The compound's role in advancing synthetic methodology extends to its use in developing new coupling reactions, cyclization strategies, and functional group interconversions specific to benzimidazole systems. Research groups have utilized this compound to establish optimal conditions for various transformations, including ester hydrolysis, amidation reactions, and heterocyclic modifications. The systematic study of these reactions has contributed to the broader understanding of heterocyclic chemistry principles and their practical applications.

Properties

IUPAC Name |

methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11;/h6-7H,4-5H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASPNZLZIUCHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (Key Intermediate)

This intermediate is synthesized through reduction and cyclization steps starting from nitro-substituted benzoate derivatives.

- Typical Reaction Conditions:

- Sodium dithionite reduction in aqueous medium at 70–100 °C.

- pH adjustment to 10–11 to facilitate reaction completion.

- Final pH adjustment to 6–6.5 to precipitate the product.

- Yield: Approximately 96.4% yield reported.

- Reference Example: 4-butyramido-3-methyl-5-nitro methyl benzoate was reduced using sodium dithionite in water, followed by pH adjustments and filtration to isolate the acid intermediate.

Cyclization to Form Benzimidazole Core

The cyclization of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-O-phenylenediamine or its hydrochloride salt is a critical step.

- Reagents and Conditions:

- Use of phosphorus oxychloride (POCl3) in nonpolar solvents such as xylene.

- Reaction temperatures maintained at reflux (~130 °C) or controlled lower temperatures (5 °C to reflux).

- Addition of N-methyl-O-phenylenediamine hydrochloride.

- Neutralization with aqueous sodium hydroxide and hydrochloric acid.

- Advantages of POCl3 Method:

- Avoids dangerous high-temperature reagent additions.

- Uses stoichiometric amounts of reagents, enhancing economic efficiency.

- Produces high purity products with minimal harsh conditions.

- Reported Yield: Up to 93% yield with high purity and efficiency.

Alternative Cyclization Using Polyphosphoric Acid (PPA)

- Process:

- 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid and N-methyl-O-phenylenediamine hydrochloride are suspended in polyphosphoric acid.

- Heated to 150–155 °C for 5–6 hours.

- Reaction monitored by thin layer chromatography (TLC).

- Gradual addition of water and pH adjustment with sodium hydroxide.

- Filtration and washing to isolate the benzimidazole product.

- Yield: Approximately 77.4% to 85% depending on specific conditions.

- Notes: This method is well-established but involves handling of viscous, high-boiling PPA and requires careful temperature control.

Amidation for Derivative Formation

For related compounds such as 4-methyl-2-propyl-1H-benzimidazole-6-carboxamide, amidation is performed via activation of the carboxylic acid intermediate.

- Activation Agent: N,N'-carbonyldiimidazole (CDI).

- Process: Activation of the acid followed by reaction with amines to form the carboxamide.

- Advantages: Improved solubility, higher purity, and environmentally friendlier compared to direct acid chlorides.

- Reference: Patent CN101781256B describes this amidation route to improve yield and purity while reducing environmental impact.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| POCl3 in Xylene | POCl3, N-methyl-O-phenylenediamine | Reflux, controlled addition | 93 | High purity, stoichiometric reagent use, safer | Requires careful handling of POCl3 |

| Polyphosphoric Acid (PPA) | PPA, N-methyl-O-phenylenediamine hydrochloride | 150–155 °C, 5–6 hours | 77.4–85 | Established industrial method | High temperature, viscous reagent |

| Sodium Dithionite Reduction | Sodium dithionite, water | 70–100 °C, pH control | 96.4 | High yield for acid intermediate | Requires careful pH and temperature control |

| CDI Activation for Amidation | N,N'-carbonyldiimidazole | Mild conditions | Not specified | Environmentally friendly, high purity | Additional synthetic step |

Detailed Research Findings and Notes

- The POCl3/xylene method offers a balanced approach between safety, efficiency, and product purity, avoiding hazardous high-temperature reagent additions and excess reagent use.

- Polyphosphoric acid methods, while effective, pose challenges due to the reagent’s viscosity and high-temperature requirements, potentially impacting operator safety and product purity.

- Sodium dithionite reduction is highly efficient for preparing the acid intermediate with excellent yields and can be integrated into multi-step syntheses.

- Amidation via CDI activation represents a modern approach to functionalize the benzimidazole core with improved environmental and purity profiles.

- The choice of method depends on scale, available equipment, safety considerations, and desired product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly with halogenated compounds.

Oxidation and Reduction Reactions: Depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Sodium carbonate, sodium iodide, and acetone are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated compounds can yield various substituted benzodiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Methyl 4-methyl-2-propyl-1H-benzodiazole-6-carboxylate hydrochloride has shown promise in the development of pharmaceuticals due to its unique structural characteristics. The compound's ability to interact with biological targets makes it a candidate for drug development:

- Antimicrobial Activity : Studies indicate that derivatives of benzodiazole compounds exhibit antimicrobial properties. Methyl 4-methyl-2-propyl-1H-benzodiazole has been tested against various bacterial strains, showing significant inhibition of growth, which may lead to its use in developing new antibiotics .

- Anticancer Potential : Research suggests that benzodiazole derivatives can induce apoptosis in cancer cells. Preliminary studies have indicated that methyl 4-methyl-2-propyl-1H-benzodiazole could be effective against specific cancer cell lines, warranting further investigation into its mechanism of action and efficacy .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Its effectiveness against certain pests can be attributed to its biochemical properties:

- Insecticidal Activity : Laboratory tests have demonstrated that methyl 4-methyl-2-propyl-1H-benzodiazole hydrochloride exhibits insecticidal effects on agricultural pests, making it a candidate for developing safer pest control agents .

Material Science

Polymer Chemistry

Methyl 4-methyl-2-propyl-1H-benzodiazole can also be utilized in the synthesis of advanced materials:

- Polymer Additives : The compound's unique chemical structure allows it to serve as an additive in polymer formulations, potentially enhancing the thermal stability and mechanical properties of plastics .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various benzodiazole derivatives, including methyl 4-methyl-2-propyl-1H-benzodiazole. The results showed a notable reduction in bacterial growth, suggesting its potential utility in antibiotic development.

Case Study 2: Insecticidal Properties

A research project conducted by agricultural scientists assessed the insecticidal properties of methyl 4-methyl-2-propyl-1H-benzodiazole on common crop pests. The findings indicated a high mortality rate among treated insects compared to controls, highlighting its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Core Heterocyclic Framework

The target compound belongs to the 1H-1,3-benzodiazole family, characterized by a fused benzene ring with two nitrogen atoms at positions 1 and 3. In contrast, compounds such as methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) () feature a benzodithiazine core, incorporating sulfur atoms and a sulfone group (1,1-dioxo).

Substituent Effects

Target Compound :

- Compound 15 (): Position 3: Hydrazino-linked dihydroxybenzylidene group (hydrogen-bond donor/acceptor). Position 6: Chloro substituent (electron-withdrawing). Position 7: Methoxycarbonyl (similar to the target compound). Sulfone Group: Enhances thermal stability (mp: 310–311 °C decomp.) .

Physicochemical Properties

The hydrochloride salt in the target compound likely confers higher aqueous solubility compared to non-salt forms like Compound 14. The benzodithiazine’s sulfone group contributes to its high melting point, suggesting superior thermal stability.

Biological Activity

Methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride (CAS No. 152628-03-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N2O2·ClH

- Molecular Weight : 268.74 g/mol

- Structure : The compound features a benzimidazole core, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including methyl 4-methyl-2-propyl-1H-benzodiazole-6-carboxylate hydrochloride.

- Mechanism : The compound has been shown to induce apoptosis in cancer cell lines, particularly in MCF cell lines. Flow cytometry analysis indicated that the compound enhances apoptotic processes in a dose-dependent manner .

- Case Study : In vivo studies demonstrated that this compound significantly suppressed tumor growth in mice models, showcasing a promising therapeutic effect against certain types of tumors .

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF Cells | 25.72 ± 3.95 | Induces apoptosis |

| In Vivo Study | Tumor-bearing Mice | N/A | Suppresses tumor growth |

2. Antihypertensive Properties

The compound is categorized under antihypertensives and beta-blockers, indicating its potential in managing high blood pressure.

- Mechanism : The benzimidazole structure may interact with specific receptors involved in vascular regulation, leading to decreased blood pressure .

3. Enzyme Inhibition

Research indicates that derivatives of benzodiazole can act as inhibitors for various kinases and enzymes:

- CK1δ Inhibition : Some structural analogs have demonstrated significant inhibitory activity against CK1δ with IC50 values as low as 1.00 μM, suggesting that methyl 4-methyl-2-propyl-1H-benzodiazole derivatives could possess similar properties .

Toxicology and Safety

Safety profiles are crucial for any pharmaceutical compound. Current data indicate that methyl 4-methyl-2-propyl-1H-benzodiazole-6-carboxylate hydrochloride exhibits moderate toxicity levels, necessitating further studies to establish comprehensive safety parameters.

Q & A

Q. What are the established synthetic routes for methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride?

A common method involves condensation of methyl 3-amino-4-hydroxybenzoate with a propyl-substituted carboxylic acid derivative under reflux conditions, followed by cyclization and hydrochlorination. Key steps include:

- Reaction optimization : Refluxing in polar aprotic solvents (e.g., DMF) with catalytic acid .

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Characterization : Confirm structure via -/-NMR, IR, and mass spectrometry. X-ray crystallography (using SHELXL ) ensures precise stereochemical assignment.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Q. What physicochemical properties are critical for pharmacological studies?

- Solubility : Assess in buffers (pH 1–7.4) using HPLC quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.

- Lipophilicity : Determine logP via shake-flask or chromatographic methods.

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can synthetic yield be optimized for this benzodiazole derivative?

Employ a Design of Experiments (DoE) approach:

- Variables : Catalyst loading (e.g., PTSA), temperature (80–120°C), and reaction time (8–24 hrs).

- Response surface methodology : Identify optimal conditions via ANOVA .

- Scale-up challenges : Address heat transfer and byproduct formation using continuous-flow reactors.

Q. How do hydrogen-bonding patterns influence its crystal packing?

Q. How should pharmacological activity studies be designed to ensure reproducibility?

- In vitro assays : Use dose-response curves (0.1–100 µM) in cell lines (e.g., HEK-293) with positive/negative controls.

- In vivo models : Randomized block design with split plots for dose/time variables .

- Endpoint validation : Confirm target engagement via Western blot or ELISA.

Q. How are contradictions in biological activity data resolved?

- Purity verification : Re-analyze compound via HPLC (>98% purity) .

- Assay variability : Repeat experiments across independent labs with standardized protocols.

- Mechanistic studies : Use molecular docking (AutoDock Vina) to validate binding hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.